(4-Bromophenyl)(3,4-dichlorophenyl)methanol
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Overview
Description
(4-Bromophenyl)(3,4-dichlorophenyl)methanol: is a complex organic compound characterized by the presence of bromine and chlorine atoms on its aromatic rings, as well as a hydroxyl group attached to a methylene bridge
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of phenol derivatives. This involves the stepwise introduction of bromine and chlorine atoms onto the aromatic rings.
Reductive Coupling: Another method involves the reductive coupling of 4-bromophenol and 3,4-dichlorophenol in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a controlled environment, and the reaction is monitored to ensure the desired product is obtained.
Continuous Flow Process: Some industrial setups may employ a continuous flow process to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
(4-Bromophenyl)(3,4-dichlorophenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of the corresponding methylene derivative.
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Methylene derivatives.
Substitution Products: Substituted phenols and amines.
Scientific Research Applications
(4-Bromophenyl)(3,4-dichlorophenyl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(3,4-dichlorophenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological processes and lead to the observed biological activities.
Comparison with Similar Compounds
(4-Bromophenyl)(3,4-dichlorophenyl)methanol: is unique due to its combination of bromine and chlorine atoms on the aromatic rings. Similar compounds include:
4-Bromophenol: Contains only a bromine atom on the aromatic ring.
3,4-Dichlorophenol: Contains only chlorine atoms on the aromatic ring.
Biphenyl Derivatives: Compounds with two phenyl rings connected by a single bond, but without halogen atoms.
These compounds differ in their chemical reactivity and biological activities due to the presence or absence of halogen atoms.
Properties
IUPAC Name |
(4-bromophenyl)-(3,4-dichlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWTNINVMXBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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